molecular formula C18H16N2O4S B2389762 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid CAS No. 838890-47-4

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid

Cat. No.: B2389762
CAS No.: 838890-47-4
M. Wt: 356.4
InChI Key: BCDKCERGWIBYHV-UHFFFAOYSA-N
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Description

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a nicotinic acid moiety, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a diketone under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyrrolidine derivative with a thiol compound, often in the presence of a base such as triethylamine.

    Attachment of the Nicotinic Acid Moiety: The final step involves coupling the thioether-linked pyrrolidine with nicotinic acid or its derivatives using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nitric acid, halogens, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxylated pyrrolidine derivatives.

    Substitution: Nitrated or halogenated aromatic derivatives.

Scientific Research Applications

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

    Material Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.

    Pathways Involved: It may modulate signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid: Similar structure but with a benzoic acid moiety instead of nicotinic acid.

    2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)pyridine: Similar structure but with a pyridine moiety.

Uniqueness

2-((1-(2,4-Dimethylphenyl)-2,5-dioxopyrrolidin-3-yl)thio)nicotinic acid is unique due to its combination of a pyrrolidine ring, thioether linkage, and nicotinic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-[1-(2,4-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-5-6-13(11(2)8-10)20-15(21)9-14(17(20)22)25-16-12(18(23)24)4-3-7-19-16/h3-8,14H,9H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDKCERGWIBYHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=O)CC(C2=O)SC3=C(C=CC=N3)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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